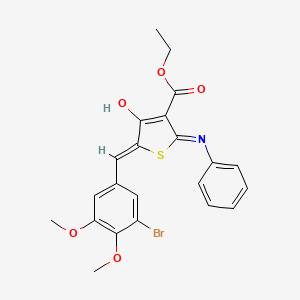![molecular formula C17H19BrN2O2S B11596218 (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596218.png)
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is (5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one .
- It falls under the category of heterocyclic compounds due to its imidazolidinone ring.
- The molecular formula is C25H23BrN4O2S .
- It has a molecular weight of 523.456 g/mol .
- This compound exhibits interesting biological and chemical properties, making it relevant for further exploration.
Méthodes De Préparation
- Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors, such as a bromo-substituted benzaldehyde and a cyclohexylamine derivative.
- Reaction Conditions : The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or dichloromethane).
- Industrial Production : While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency and yield.
Analyse Des Réactions Chimiques
- Reactivity : The compound can undergo various reactions, including oxidation , reduction , and substitution .
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
- Reduction : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are suitable.
- Substitution : Halogenation reactions (e.g., bromination) can introduce substituents.
- Major Products : The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
- Chemistry : Researchers study its reactivity, stability, and potential applications in organic synthesis.
- Biology : Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA).
- Medicine : It may exhibit pharmacological properties, warranting exploration as a potential drug candidate.
- Industry : Applications in materials science or catalysis are also relevant.
Mécanisme D'action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the precise pathways affected.
Comparaison Avec Des Composés Similaires
- Similar Compounds : Other imidazolidinone derivatives with different substituents (e.g., alkyl, aryl) can be compared.
- Uniqueness : Highlight its unique structural features or properties compared to related compounds.
Remember that this compound’s potential lies in its versatility and diverse applications. Researchers continue to explore its properties, and further studies will enhance our understanding.
Propriétés
Formule moléculaire |
C17H19BrN2O2S |
|---|---|
Poids moléculaire |
395.3 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H19BrN2O2S/c1-22-15-8-7-11(9-13(15)18)10-14-16(21)20(17(23)19-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,19,23)/b14-10- |
Clé InChI |
QGUCHNJMCZZMJB-UVTDQMKNSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11596141.png)
![6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11596149.png)
![(5Z)-5-(4-ethylbenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596155.png)
![(5Z)-5-(3-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596158.png)
![2-amino-4-[4-(benzyloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B11596160.png)
![2-methoxyethyl 5-[4-(benzyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596161.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
![2-[3-(4-methoxybenzyl)-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11596180.png)
![5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11596187.png)

![3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11596205.png)
![methyl (4Z)-4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-[2-(4-methoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11596215.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11596225.png)
